molecular formula C9H21IN2O2 B052224 Edihyp CAS No. 118603-65-9

Edihyp

カタログ番号 B052224
CAS番号: 118603-65-9
分子量: 316.18 g/mol
InChIキー: BLHQLDCTUFBGDQ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Edihyp, also known as Edaravone, is a small molecule drug that has been used for the treatment of various neurological disorders, including Amyotrophic Lateral Sclerosis (ALS) and Acute Ischemic Stroke (AIS). It is a free radical scavenger that acts by inhibiting lipid peroxidation and reducing oxidative stress.

作用機序

Edihyp acts as a free radical scavenger by inhibiting lipid peroxidation and reducing oxidative stress. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has been shown to protect neurons from oxidative damage and prevent neuronal death in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve neurological function and reduce oxidative stress in animal models of neurological disorders. It has also been shown to reduce the production of pro-inflammatory cytokines and protect neurons from oxidative damage. This compound has a short half-life and is rapidly metabolized, with most of the drug being excreted in the urine.

実験室実験の利点と制限

Edihyp has several advantages for lab experiments, including its ability to reduce oxidative stress and protect neurons from damage. It is also relatively easy to synthesize and has a low toxicity profile. However, this compound has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects in animal models.

将来の方向性

There are several future directions for the study of Edihyp. One potential area of research is the use of this compound in combination with other drugs for the treatment of neurological disorders. Another area of research is the development of new formulations of this compound that can increase its bioavailability and prolong its half-life. Finally, further studies are needed to determine the long-term effects of this compound in animal models and to investigate its potential use in humans.

合成法

Edihyp is synthesized by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

科学的研究の応用

Edihyp has been extensively studied for its therapeutic potential in various neurological disorders. It has been shown to improve neurological function, reduce oxidative stress, and prevent neuronal death in animal models of ALS and AIS. This compound has also been investigated for its potential use in treating other neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.

特性

CAS番号

118603-65-9

分子式

C9H21IN2O2

分子量

316.18 g/mol

IUPAC名

[(3-ethoxy-3-oxopropyl)amino]-ethyl-dimethylazanium;iodide

InChI

InChI=1S/C9H21N2O2.HI/c1-5-11(3,4)10-8-7-9(12)13-6-2;/h10H,5-8H2,1-4H3;1H/q+1;/p-1

InChIキー

BLHQLDCTUFBGDQ-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)NCCC(=O)OCC.[I-]

正規SMILES

CC[N+](C)(C)NCCC(=O)OCC.[I-]

同義語

EDIHYP
ethyl 3-(2-ethyl-2,2-dimethylhydrazine)propionate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。